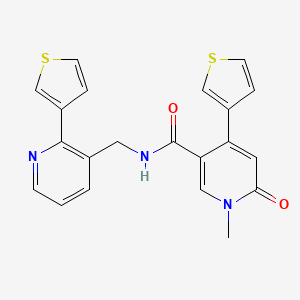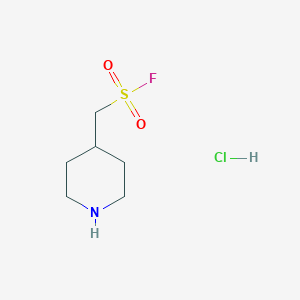
2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential therapeutic applications. Commonly referred to as DQP, this compound is known to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
作用机制
The mechanism of action of DQP is not fully understood, but research suggests that it acts by inhibiting various signaling pathways that are involved in cell growth and proliferation. Specifically, DQP has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. DQP has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DQP has a variety of biochemical and physiological effects that make it a promising candidate for further research. Studies have shown that DQP can induce apoptosis in cancer cells, inhibit inflammation, and protect against oxidative stress. Additionally, DQP has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of DQP is that it has been extensively studied in vitro and in vivo, and has been shown to have promising therapeutic potential. However, one limitation of DQP is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
未来方向
There are many potential future directions for research on DQP. One area of research could focus on optimizing the synthesis of DQP to improve its yield and purity. Another area of research could focus on elucidating the mechanism of action of DQP, which would help to optimize its therapeutic potential. Additionally, future research could focus on developing novel formulations of DQP that could improve its bioavailability and efficacy in vivo.
合成方法
The synthesis of DQP involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are 2,4-dichlorophenol and 8-hydroxyquinoline, which are reacted with piperidine and ethyl chloroacetate to form the intermediate compound. This intermediate is then reacted with potassium carbonate and 1,2-dibromoethane to yield the final product, 2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone.
科学研究应用
DQP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Research has shown that DQP has the ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Studies have also shown that DQP has neuroprotective effects, and may be useful in the treatment of Alzheimer's and Parkinson's diseases. Additionally, DQP has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of cardiovascular diseases.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-16-6-7-19(18(24)13-16)28-14-21(27)26-11-8-17(9-12-26)29-20-5-1-3-15-4-2-10-25-22(15)20/h1-7,10,13,17H,8-9,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEMITHPJLEVAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2396807.png)
![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)
![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)
![2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2396811.png)


![(Z)-ethyl 2-(2-((2-chloro-5-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396815.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2396819.png)
![2-Chloro-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2396820.png)
